molecular formula C14H19NO2 B11788925 4-(4-(tert-Butoxy)phenyl)pyrrolidin-2-one

4-(4-(tert-Butoxy)phenyl)pyrrolidin-2-one

Cat. No.: B11788925
M. Wt: 233.31 g/mol
InChI Key: RBSUKBLGZYXLOZ-UHFFFAOYSA-N
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Description

4-(4-(tert-Butoxy)phenyl)pyrrolidin-2-one is a pyrrolidinone derivative characterized by a pyrrolidin-2-one core substituted at the 4-position with a 4-(tert-butoxy)phenyl group. The tert-butoxy (–O–C(CH₃)₃) substituent confers steric bulk and moderate lipophilicity, which may influence its pharmacokinetic properties and receptor-binding capabilities.

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

4-[4-[(2-methylpropan-2-yl)oxy]phenyl]pyrrolidin-2-one

InChI

InChI=1S/C14H19NO2/c1-14(2,3)17-12-6-4-10(5-7-12)11-8-13(16)15-9-11/h4-7,11H,8-9H2,1-3H3,(H,15,16)

InChI Key

RBSUKBLGZYXLOZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)C2CC(=O)NC2

Origin of Product

United States

Preparation Methods

The synthesis of 4-(4-(tert-Butoxy)phenyl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of 4-(tert-butoxy)benzaldehyde with pyrrolidin-2-one in the presence of a suitable catalyst. The reaction conditions typically involve heating the reactants in a solvent such as ethanol or methanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

4-(4-(tert-Butoxy)phenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using reagents such as halogens or alkylating agents.

Scientific Research Applications

Pharmaceutical Development

This compound serves as an intermediate in the synthesis of novel pharmaceuticals targeting various diseases. Its structural features allow for modifications that may enhance biological activity or alter pharmacokinetic profiles.

Biological Activities

Preliminary studies indicate that 4-(4-(tert-Butoxy)phenyl)pyrrolidin-2-one exhibits notable biological activities, including:

  • Antimicrobial Properties : Research shows potential effectiveness against various bacterial strains.
  • CNS Activity : The compound has been evaluated for its effects on the central nervous system, suggesting possible applications in treating neurological disorders.

Case Studies

Several case studies have explored the biological effects of this compound:

  • A study investigating its antimicrobial efficacy demonstrated significant inhibition of bacterial growth, indicating its potential as a therapeutic agent in infectious diseases.

Understanding the interaction mechanisms of 4-(4-(tert-Butoxy)phenyl)pyrrolidin-2-one with biological targets is crucial for optimizing its therapeutic applications. Interaction studies typically assess:

  • Binding affinities to specific receptors.
  • Effects on enzyme activity.

These studies contribute valuable insights into the compound's pharmacological effects, guiding further development.

Mechanism of Action

The mechanism of action of 4-(4-(tert-Butoxy)phenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Molecular Structure and Substituent Effects

The tert-butoxy group distinguishes 4-(4-(tert-Butoxy)phenyl)pyrrolidin-2-one from analogs with alternative substituents. Key comparisons include:

Compound Name Substituent on Phenyl Ring Molecular Weight (g/mol) Key Structural Features
4-(4-(tert-Butoxy)phenyl)pyrrolidin-2-one tert-Butoxy (–O–C(CH₃)₃) 233.31* High steric bulk, electron-donating group
1-{3-[4-(2-Chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one 2-Chloro (–Cl) ~375.90† Electron-withdrawing group; high α1-AR affinity (pKi = 7.13)
1-(4-(3-(2-Ethoxyphenyl)-triazolothiadiazin-6-yl)phenyl)pyrrolidin-2-one 2-Ethoxy (–O–CH₂CH₃) 447.52‡ Moderate bulk; triazolothiadiazine moiety enhances CXCR4 signaling
1-allyl-4-((tert-butyldiphenylsilyl)oxy)pyrrolidin-2-one tert-Butyldiphenylsilyloxy (–O–Si(C₆H₅)₂C(CH₃)₃) ~507.71‡ Silyl protecting group; impacts solubility and synthetic accessibility

*Calculated from molecular formula C₁₄H₁₉NO₂. †From . ‡Calculated from molecular formulas in referenced evidence.

Key Observations :

  • Steric Bulk : The tert-butoxy group’s size may limit access to hydrophobic receptor pockets compared to smaller substituents like ethoxy or chloro.

Pharmacological Activities

Antiarrhythmic and Antihypertensive Effects
  • Arylpiperazine Analogs: Compounds with 2-chloro or 4-chloro substituents exhibit high α1- and α2-adrenoceptor affinity (pKi = 7.13–7.29), while ethoxy-substituted derivatives show potent antiarrhythmic activity (ED₅₀ = 1.0 mg/kg iv) .
  • Triazolothiadiazine Derivatives : The 2-ethoxyphenyl analog (compound 42) enhances CXCR4 signaling, promoting diabetic wound healing in preclinical models .

Comparison: The tert-butoxy group’s lipophilicity may improve blood-brain barrier penetration compared to polar substituents (e.g., –OH), but its bulk could reduce α-adrenoceptor affinity relative to chloro or ethoxy groups.

Physical and Chemical Properties

Property 4-(4-(tert-Butoxy)phenyl)pyrrolidin-2-one 5-Ethyl 2-methyl 4-(4-(tert-butyl)phenyl)pyrrolidine-2,5-dicarboxylate 1-[4-(Chloromethyl)phenyl]pyrrolidin-2-one
Melting Point Not reported 118–120°C Not reported
Solubility Moderate (lipophilic) Low (ester groups increase crystallinity) Low (chloromethyl group enhances polarity)
Stability Stable under inert conditions Sensitive to hydrolysis (ester moieties) Reactive (Cl susceptible to nucleophilic attack)

Biological Activity

4-(4-(tert-Butoxy)phenyl)pyrrolidin-2-one is a synthetic organic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This compound features a pyrrolidinone ring and a para-substituted phenyl group with a tert-butoxy substituent, leading to unique pharmacological properties. Understanding its biological activity is crucial for its development as a therapeutic agent.

Antimicrobial Properties

Research indicates that 4-(4-(tert-Butoxy)phenyl)pyrrolidin-2-one exhibits notable antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and other multidrug-resistant pathogens. The presence of the tert-butoxy group enhances its lipophilicity, potentially improving its interaction with bacterial membranes .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies have shown that it can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This suggests a therapeutic role in conditions characterized by chronic inflammation.

The mechanism through which 4-(4-(tert-Butoxy)phenyl)pyrrolidin-2-one exerts its biological effects involves interaction with specific cellular targets. It may act by inhibiting certain enzymes or receptors involved in inflammatory processes or microbial growth. Further studies are needed to elucidate these mechanisms fully .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 4-(4-(tert-Butoxy)phenyl)pyrrolidin-2-one, a comparative analysis with structurally similar compounds reveals differences in biological activity:

Compound NameMolecular FormulaKey FeaturesUnique Properties
1-(4-Bromophenyl)pyrrolidin-2-oneC12H12BrNOLacks tert-butoxy groupMay exhibit different biological activities
1-(3-Chlorophenyl)pyrrolidin-2-oneC12H12ClNOContains chlorine instead of brominePotentially different interaction profiles
3-(tert-butyl)phenylpyrrolidin-2-oneC15H21NONo halogen substituentEnhanced lipophilicity

The presence of the tert-butoxy group in 4-(4-(tert-Butoxy)phenyl)pyrrolidin-2-one distinguishes it from these compounds, influencing its solubility and stability, which are critical for biological activity.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Antimicrobial Activity : A study evaluated the efficacy of 4-(4-(tert-Butoxy)phenyl)pyrrolidin-2-one against MRSA. Results showed significant inhibition at concentrations as low as 10 µg/mL, indicating strong antibacterial potential .
  • Anti-inflammatory Mechanism : In vitro assays demonstrated that the compound reduced TNF-alpha levels in macrophages by approximately 40%, suggesting a potential role in treating inflammatory diseases .
  • Pharmacokinetic Profile : Initial pharmacokinetic studies indicate that the compound has favorable absorption characteristics, with a bioavailability rate exceeding 50% in animal models .

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